An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline
An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tritert-butyl-3-nitroaniline is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring is expected to impart significant steric shielding, influencing its reactivity and physical properties. The addition of a nitro group at the 3-position introduces a strong electron-withdrawing group, which will further modify the electronic character of the aromatic system and the basicity of the amino group. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, its likely synthetic route, and a proposed experimental workflow for its characterization.
Predicted Physicochemical Properties
The physical and chemical properties of 2,4,6-Tritert-butyl-3-nitroaniline are predicted based on the known properties of 2,4,6-tritert-butylaniline and the electronic and steric effects of a nitro group.
Tabulated Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₈H₃₀N₂O₂ | Based on the addition of a nitro group to 2,4,6-tritert-butylaniline. |
| Molecular Weight | 306.45 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[1][2][3][4] |
| Melting Point | > 145-147 °C | The melting point is expected to be higher than that of the parent 2,4,6-tritert-butylaniline (145-147 °C) due to increased polarity and potential for intermolecular interactions from the nitro group.[5] |
| Boiling Point | > 306 °C | The boiling point is predicted to be higher than that of 3-nitroaniline (306 °C) due to the significant increase in molecular weight.[1][2][3][4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes). Very slightly soluble in water. | The bulky tert-butyl groups will enhance solubility in organic solvents, while the polar nitro and amino groups will contribute to slight water solubility. |
| pKa (of the conjugate acid) | < 2.47 | The electron-withdrawing nitro group will significantly decrease the basicity of the aniline nitrogen, making its conjugate acid more acidic than that of 3-nitroaniline (pKa = 2.47).[2] |
Predicted Chemical Reactivity
The chemical reactivity of 2,4,6-Tritert-butyl-3-nitroaniline is dominated by the interplay of the sterically hindered environment created by the tert-butyl groups and the electronic effects of the nitro group.
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Amino Group Reactivity: The nucleophilicity of the amino group is expected to be significantly reduced due to the strong electron-withdrawing effect of the nitro group and the steric hindrance from the two ortho-tert-butyl groups. Reactions that typically occur at the amino group of anilines, such as acylation or alkylation, will likely require harsh reaction conditions.
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Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl groups will also sterically hinder the approach of electrophiles.
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Reduction of the Nitro Group: The nitro group can likely be reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield 2,4,6-tritert-butyl-1,3-diaminobenzene.
Proposed Synthesis
A plausible synthetic route to 2,4,6-Tritert-butyl-3-nitroaniline would involve the direct nitration of 2,4,6-tritert-butylaniline.
Caption: Proposed synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
Detailed Experimental Protocol (Proposed)
Reaction Setup:
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To a stirred solution of 2,4,6-tritert-butylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise.
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Maintain the reaction temperature at 0-5 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification:
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Pour the reaction mixture slowly over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
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Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
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¹H NMR: To confirm the presence and integration of aromatic and tert-butyl protons.
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¹³C NMR: To identify the number of unique carbon environments.
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FT-IR: To detect the characteristic stretching frequencies of the N-H, N-O, and C-H bonds.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Melting Point: To assess the purity of the final product.
Logical Relationships of Substituent Effects
The chemical properties of 2,4,6-Tritert-butyl-3-nitroaniline are a direct consequence of the combined steric and electronic effects of its substituents.
Caption: Influence of substituents on chemical properties.
Conclusion
While 2,4,6-Tritert-butyl-3-nitroaniline remains a compound for which direct experimental data is lacking, a thorough analysis of its structural components allows for a robust prediction of its chemical and physical properties. The significant steric hindrance imparted by the three tert-butyl groups, coupled with the strong electron-withdrawing nature of the nitro group, suggests a molecule with unique reactivity, likely characterized by a highly unreactive amino group and a deactivated aromatic ring. The proposed synthetic route and characterization workflow provide a solid foundation for any future investigation into this intriguing molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own experimental designs, keeping in mind the predictive nature of the information presented.
